molecular formula C14H20N2O3S B2993699 1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide CAS No. 931599-53-0

1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide

Cat. No. B2993699
CAS RN: 931599-53-0
M. Wt: 296.39
InChI Key: NZRIGRORBWHUCF-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSMP belongs to the class of piperidine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Sulfomethylation of Azamacrocycles

  • A study described the sulfomethylation of piperazine and various polyazamacrocycles, leading to products with different substitution patterns based on pH conditions. This methodology could provide insights into functionalizing piperidine-based compounds, similar to "1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide" (J van Westrenen & A D Sherry, 1992).

Kinetics of Elimination Reactions

  • Research on the kinetics of elimination reactions of methanesulfonic acid from ethyl substrates in acetonitrile revealed insights into the mechanisms of such reactions, which could be relevant for understanding the behavior of sulfonamide compounds under various conditions (D. Kumar & S. Balachandran, 2008).

Nucleophile-Promoted Cyclizations

  • A study on nucleophile-promoted alkyne-iminium ion cyclizations involving methanesulfonyl chloride suggests a method for constructing complex structures from simpler precursors, potentially applicable to synthesizing compounds like "1-methanesulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide" (H. Arnold et al., 2003).

Effect of Strong Acids on Polyamides

  • Investigating the effect of methanesulfonic acid on the circular dichroism spectra of certain polyamides highlights the interactions between sulfonic acids and amides, which may be relevant for understanding the structural and electronic properties of sulfonamide drugs (G. Montaudo & C. Overberger, 1973).

Synthesis and Applications of Sulfonylated Piperidines

  • A study on the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate leading to sulfonylated unsaturated piperidines offers a synthetic route that could be adapted for creating sulfonyl derivatives of piperidine-based compounds (Ayana Furukawa et al., 2019).

properties

IUPAC Name

N-(3-methylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-11-4-3-5-13(10-11)15-14(17)12-6-8-16(9-7-12)20(2,18)19/h3-5,10,12H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRIGRORBWHUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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